N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential use in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that piperazine derivatives can exhibit a wide range of biological activity
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable carbothioamide precursor. One common method involves the use of thiourea as the carbothioamide source. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with substituted methoxy groups
Scientific Research Applications
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)piperazine: A related compound with similar biological activities but different chemical properties.
4-(4-methoxyphenyl)piperazin-1-ium: Another piperazine derivative with distinct structural features and applications.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A compound with similar functional groups but different core structure.
Uniqueness
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups and piperazine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSZJSDNRRYQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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